molecular formula C13H19BFNO3 B13687170 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester

6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester

Cat. No.: B13687170
M. Wt: 267.11 g/mol
InChI Key: NOWUUXYSYJALGZ-UHFFFAOYSA-N
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Description

6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in the field of organic synthesis. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound features a pyridine ring substituted with a fluoroethoxy group and a boronic acid pinacol ester moiety, which enhances its reactivity and applicability in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Properties

Molecular Formula

C13H19BFNO3

Molecular Weight

267.11 g/mol

IUPAC Name

2-(2-fluoroethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H19BFNO3/c1-12(2)13(3,4)19-14(18-12)10-5-6-11(16-9-10)17-8-7-15/h5-6,9H,7-8H2,1-4H3

InChI Key

NOWUUXYSYJALGZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCF

Origin of Product

United States

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